Methyl (Z)-tetracos-15-enoate

Catalog No.
S625927
CAS No.
2733-88-2
M.F
C25H48O2
M. Wt
380.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (Z)-tetracos-15-enoate

CAS Number

2733-88-2

Product Name

Methyl (Z)-tetracos-15-enoate

IUPAC Name

methyl (Z)-tetracos-15-enoate

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-

InChI Key

AINIZSBLAFHZCP-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC

Synonyms

(Z)-15-Tetracosenoic Acid Methyl Ester; Methyl cis-15-Tetracosenoate; Methyl cis-Tetracos-15-enoate; Nervonic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC
  • Origin: Methyl (Z)-tetracos-15-enoate is a minor component of some animal fats and vegetable oils, particularly nerve tissue in animals [, ].
  • Significance: While its specific biological function remains under investigation, research suggests it may play a role in nerve cell function and myelin sheath formation [].

Molecular Structure Analysis

The key features of methyl (Z)-tetracos-15-enoate's structure include:

  • A long hydrocarbon chain (24 carbons) with a single cis-double bond at the 15th position from the carboxylic acid group (Z indicates the cis configuration) [].
  • A methyl ester group (CH3COO) attached to the carboxylic acid end, giving it the ester functional group [].

This structure contributes to its amphiphilic nature, meaning it has a hydrophobic (water-fearing) tail (hydrocarbon chain) and a hydrophilic (water-loving) head group (methyl ester). This property allows it to interact with both water and lipids in biological systems [].


Chemical Reactions Analysis

Synthesis

Specific synthesis pathways for methyl (Z)-tetracos-15-enoate haven't been extensively documented in scientific literature. However, general methods for fatty acid methyl ester (FAME) synthesis, such as esterification of the corresponding fatty acid with methanol in the presence of an acid catalyst, could be applicable [].

Decomposition

As with most esters, methyl (Z)-tetracos-15-enoate can undergo hydrolysis under acidic or basic conditions, breaking the ester bond and releasing methanol and 15-tetracosenoic acid [].

Other Reactions

Limited information exists on specific reactions involving methyl (Z)-tetracos-15-enoate. However, its reactive sites include the double bond (susceptible to addition reactions) and the ester linkage (participates in various substitution reactions) [].


Physical And Chemical Properties Analysis

  • Melting Point: Likely high (around 50-60°C) due to the long hydrocarbon chain [].
  • Boiling Point: Expected to be high (above 300°C) due to its large size and non-volatile nature [].
  • Solubility: Low solubility in water due to the hydrophobic tail, but likely soluble in organic solvents like chloroform and hexane [].
  • Stability: Relatively stable under normal storage conditions but can degrade under extreme temperatures or prolonged exposure to light [].

Biological Occurrence and Function:

Methyl (Z)-tetracos-15-enoate, also known as methyl nervonate, is a naturally occurring fatty acid found in various organisms, including plants, animals, and microorganisms. It is a major component of nerve tissue in some animals, such as the housefly, and plays a role in nerve impulse transmission [].

Signaling and Cellular Function:

Studies suggest that methyl nervonate may act as a signaling molecule in various biological processes. Research indicates its involvement in regulating cell growth, differentiation, and apoptosis (programmed cell death) [, ]. Additionally, it may play a role in the immune response and inflammation [].

Research Applications:

Methyl nervonate has several potential applications in scientific research, including:

  • Neuroscience: Due to its presence in nerve tissue, methyl nervonate may be used to study nerve development, regeneration, and neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Cancer Research: Studies suggest that methyl nervonate may have anti-cancer properties and could potentially be explored as a therapeutic agent [].
  • Membrane Biology: Methyl nervonate, as a fatty acid, can be used to study membrane structure and function in various cell types [].

XLogP3

10.8

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2733-88-2

Wikipedia

Methyl (Z)-tetracos-15-enoate

Dates

Modify: 2023-08-15
1. J. Sargent, K. Coupland, and R. Wilson “Nervonic acid and demyelinating disease” Medical Hypotheses, vol. 42 pp. 237-242, 19942. G. Shearer et al. “Plasma Fatty Acids in Chronic Kidney Disease: Nervonic Acid Predicts Mortality” J Ren Nutr. (2011) doi:10.1053/j.jrn.2011.05.0053. F. Babin et al. “Nervonic acid in red blood cell sphingomyelin in premature infants: An index of myelin maturation?” Lipids, vol. 28 pp. 627-630, 19934. J. Chen et al. “Dietary patterns and blood fatty acid composition in children with attention-deficit hyperactivity disorder in Taiwan” The Journal ofNutritional Biochemistry, vol. 15 pp. 467-472, 20045. N. Kasai et al. “Three-Dimensional Structural Model Analysis of the Binding Site of an Inhibitor, Nervonic Acid, of Both DNA Polymerase _x0001_ and HIV-1Reverse Transcriptase” J. Biochem, vol. 132 pp. 819-828, 2002

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